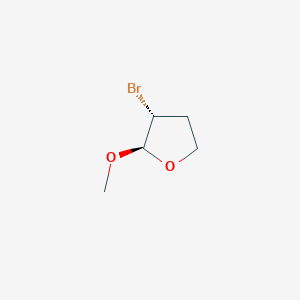

(2R,3R)-3-Bromo-2-methoxyoxolane

Description

(2R,3R)-3-Bromo-2-methoxyoxolane is a stereospecific five-membered cyclic ether (oxolane/tetrahydrofuran derivative) featuring a bromine atom at the 3-position and a methoxy group at the 2-position, both in the R configuration. This compound’s stereochemistry and functional groups make it a valuable intermediate in organic synthesis, particularly for constructing chiral molecules in pharmaceuticals or agrochemicals. The bromine atom serves as a reactive site for nucleophilic substitution or cross-coupling reactions, while the methoxy group influences electronic and steric properties, modulating reactivity and stability .

Properties

IUPAC Name |

(2R,3R)-3-bromo-2-methoxyoxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-7-5-4(6)2-3-8-5/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBRMGPARIMCLFC-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(CCO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H](CCO1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-Bromo-2-methoxyoxolane typically involves the bromination of 2-methoxyoxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under mild conditions, usually at room temperature, to ensure the selective bromination at the desired position.

Industrial Production Methods

Industrial production of (2R,3R)-3-Bromo-2-methoxyoxolane may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of environmentally friendly solvents and reagents is also a focus to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-3-Bromo-2-methoxyoxolane undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The oxolane ring can be reduced to form tetrahydrofuran derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products

Substitution: Formation of 3-hydroxy-2-methoxyoxolane or 3-amino-2-methoxyoxolane.

Oxidation: Formation of 2-methoxyoxolane-3-carboxylic acid.

Reduction: Formation of 2-methoxytetrahydrofuran.

Scientific Research Applications

(2R,3R)-3-Bromo-2-methoxyoxolane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: Utilized in the production of fine chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-3-Bromo-2-methoxyoxolane involves its interaction with various molecular targets, depending on the specific application. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the methoxy group and oxolane ring undergo transformations that alter the compound’s chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxolane Derivatives

(a) Halogen Substitution: Bromo vs. Chloro Analogs

Replacing bromine with chlorine in (2R,3R)-3-chloro-2-methoxyoxolane reduces steric bulk and polarizability, leading to slower reaction kinetics in substitution reactions. For example, bromo derivatives typically exhibit higher reactivity in Suzuki-Miyaura couplings due to better leaving-group ability compared to chloro analogs.

(b) Alkoxy Group Variations: Methoxy vs. Ethoxy

Substituting methoxy with ethoxy increases lipophilicity, as seen in (2R,3R)-3-bromo-2-ethoxyoxolane. This alters solubility profiles; ethoxy derivatives may partition more readily into nonpolar solvents, impacting extraction efficiency in synthetic workflows.

Stereochemical and Ring-Structure Comparisons

(a) Enantiomeric Pair: (2R,3R) vs. (2S,3S)

The enantiomer (2S,3S)-3-bromo-2-methoxyoxolane shares identical physical properties (melting point, solubility) but exhibits opposite stereochemical outcomes in asymmetric synthesis. For instance, in diastereoselective alkylations, the R,R configuration may favor a different transition state, leading to divergent product distributions.

(b) Dioxolane vs. Oxolane Frameworks

Dioxolanes (e.g., (3aR,6S,7aR)-7a-bromo-2-methyl-1,3-dioxolane) contain two oxygen atoms in the ring, increasing polarity and hydrogen-bonding capacity compared to oxolanes. This structural difference impacts boiling points and crystallinity. For example, the dioxolane in forms hydrogen-bonded R2<sup>2</sup>(8) and R2<sup>2</sup>(14) rings, enhancing crystal lattice stability .

Reactivity in Cross-Coupling Reactions

Bromo-substituted oxolanes are pivotal in cross-coupling. For example, (2R,3R)-3-bromo-2-methoxyoxolane may undergo Suzuki-Miyaura coupling with aryl boronic acids, whereas dioxolane analogs (e.g., ’s compound) might exhibit slower kinetics due to increased steric hindrance from the additional oxygen atom .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.